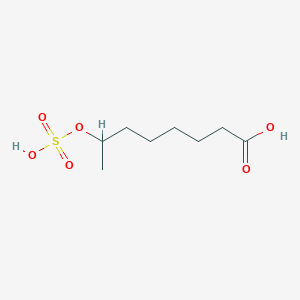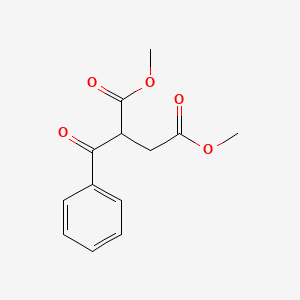
1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and tert-butyl groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine typically involves the reaction of dibutyltin dichloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Bu2SnCl2+t-BuLi→Bu2Sn(t-Bu)2+LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butyl and tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine: Unique due to the presence of both butyl and tert-butyl groups.
1,1-Dibutyl-1,4-dihydrostannine: Lacks the tert-butyl group, leading to different chemical properties.
1,1-Dibutyl-4-methyl-1,4-dihydrostannine: Contains a methyl group instead of tert-butyl, affecting its reactivity.
Uniqueness
This compound is unique due to its specific steric and electronic properties conferred by the tert-butyl group. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Propiedades
Número CAS |
82995-53-7 |
|---|---|
Fórmula molecular |
C17H32Sn |
Peso molecular |
355.1 g/mol |
Nombre IUPAC |
1,1-dibutyl-4-tert-butyl-4H-stannine |
InChI |
InChI=1S/C9H14.2C4H9.Sn/c1-6-8(7-2)9(3,4)5;2*1-3-4-2;/h1-2,6-8H,3-5H3;2*1,3-4H2,2H3; |
Clave InChI |
HXYFHKPTRLCGFP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(C=CC(C=C1)C(C)(C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)


![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)


![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)




![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
